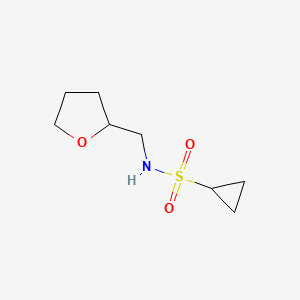

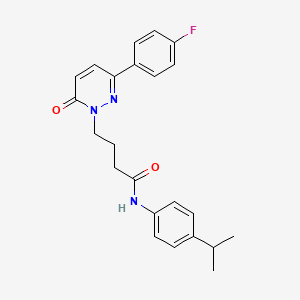

![molecular formula C12H11ClN2OS B2710173 4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide CAS No. 1094306-31-6](/img/structure/B2710173.png)

4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as benzamides . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group attached to a benzene ring . The compound also contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . The exact molecular structure would require more specific information or a detailed analysis using techniques such as X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving “4-chloro-N-[2-(thiophen-2-yl)ethyl]pyridine-2-carboxamide” are not available, thiophene derivatives in general are known to undergo a variety of chemical reactions. These include oxidation, nitration, diazotization, alkylation, addition, condensation, and cyclization reactions .Applications De Recherche Scientifique

Heterocyclic Synthesis

Research in the field of heterocyclic chemistry has shown the versatility of thiophene derivatives in synthesizing a variety of nitrogen-containing heterocycles. These compounds are fundamental in developing pharmaceuticals and agrochemicals due to their diverse biological activities. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward different nitrogen nucleophiles have led to the creation of various heterocyclic compounds such as pyrazoles, isoxazoles, and pyrimidines, highlighting the utility of thiophene derivatives in heterocyclic synthesis (Mohareb et al., 2004).

Anticonvulsant Enaminones

The crystal structures of anticonvulsant enaminones, including a compound with a chloro-pyridinyl moiety, have been determined. These structures reveal insights into the molecular conformations and intermolecular hydrogen bonding that may contribute to their pharmacological properties. This research underscores the potential of thiophene and pyridine derivatives in designing anticonvulsant drugs (Kubicki et al., 2000).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines, derived from thiophene carboxamide precursors, have shown molluscicidal properties against snails that are intermediate hosts for schistosomiasis. This highlights a potential application of such compounds in controlling the spread of schistosomiasis, a significant health concern in many parts of the world (El-Bayouki et al., 1988).

Bioinorganic Relevance

The coordination chemistry of Co(II) complexes with thiophene-2-carboxamide derivatives has been explored for its bioinorganic relevance. These studies have shown that such complexes can exhibit significant antimicrobial activities, offering insights into the development of new antimicrobial agents (Singh et al., 2009).

Amplifiers of Phleomycin

Unfused heterobicycles, including pyridinylpyrimidines with strongly basic side chains, have been investigated as amplifiers of phleomycin against Escherichia coli. This research opens up avenues for enhancing the efficacy of antibiotics through chemical modification and synergy with other compounds (Brown & Cowden, 1982).

Fluorescence Properties

The synthesis of new monastrol analogs conjugated with fluorescent coumarin scaffolds demonstrates the potential of thiophene derivatives in creating fluorescent molecules. These compounds could have applications in bioimaging and as probes in biological research (Al-Masoudi et al., 2015).

Orientations Futures

Thiophene and its derivatives have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity.

Mécanisme D'action

Target of Action

It is known that thiophene derivatives, a class of compounds to which 4-chloro-n-(2-(thiophen-2-yl)ethyl)picolinamide belongs, have a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It can be inferred from the wide range of therapeutic properties of thiophene derivatives that the compound likely interacts with its targets in a way that modulates their function .

Biochemical Pathways

Given the broad spectrum of biological activities associated with thiophene derivatives, it can be inferred that the compound likely interacts with multiple biochemical pathways .

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives, it can be inferred that the compound likely has a broad spectrum of molecular and cellular effects .

Propriétés

IUPAC Name |

4-chloro-N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-9-3-5-14-11(8-9)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZBVGGBUYZIOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

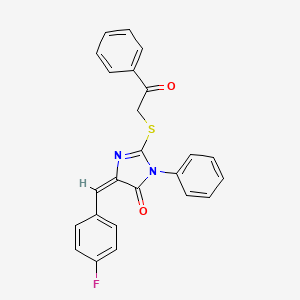

![8-(4-chlorophenyl)sulfonyl-N,N-diethyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-amine](/img/structure/B2710101.png)

![N-(3,5-dimethylphenyl)-2-((3-isopentyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710102.png)

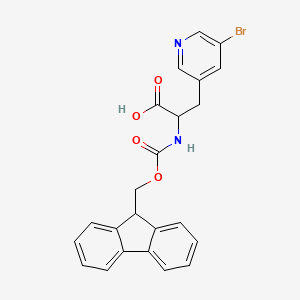

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2710103.png)

![3-(3,4-dimethoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710104.png)

![4-methoxy-N-(2-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide](/img/structure/B2710106.png)

![N-(2-methoxy-5-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2710110.png)

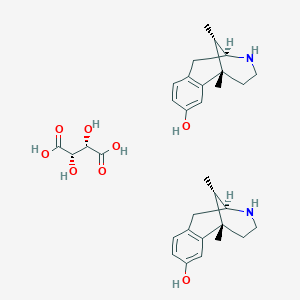

![[2-(4-Bromophenyl)ethyl]dimethylamine hydrochloride](/img/structure/B2710113.png)